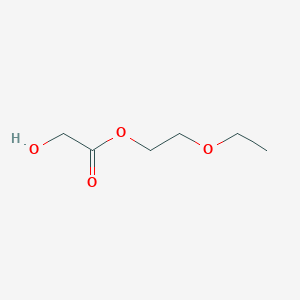
2-Ethoxyethyl hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl hydroxyacetate is an organic compound with the molecular formula C6H12O4. It is also known as diethylene glycol monoacetate. This compound is a colorless liquid that is partially soluble in water and is used in various industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl hydroxyacetate can be synthesized through the esterification of diethylene glycol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
HOCH2CH2OCH2CH2OH+CH3COOH→CH3COOCH2CH2OCH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where diethylene glycol and acetic acid are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene glycol monoacetate.
Reduction: It can be reduced to form ethylene glycol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Diethylene glycol monoacetate.
Reduction: Ethylene glycol derivatives.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl hydroxyacetate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, dyes, and cosmetics due to its solvent properties.
Mechanism of Action
The mechanism by which 2-Ethoxyethyl hydroxyacetate exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various compounds. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl acetate
- Ethylene glycol monoethyl ether acetate
- Diethylene glycol monoethyl ether acetate
Uniqueness
2-Ethoxyethyl hydroxyacetate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
Properties
CAS No. |
624-55-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethoxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C6H12O4/c1-2-9-3-4-10-6(8)5-7/h7H,2-5H2,1H3 |
InChI Key |
CECPJMQOXBCMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















